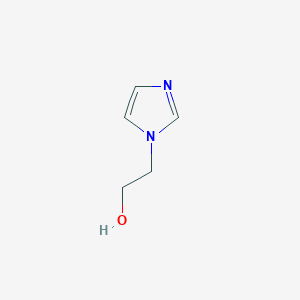

2-(1H-Imidazol-1-yl)ethanol

Übersicht

Beschreibung

2-(1H-Imidazol-1-yl)ethanol is a chemical compound with the molecular formula C5H8N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Direct Alkylation: One common method for synthesizing this compound involves the alkylation of imidazole with ethylene oxide. This reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.

Hydrolysis of Imidazole Derivatives: Another method involves the hydrolysis of 2-(1H-Imidazol-1-yl)ethyl acetate. This reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the direct alkylation method due to its simplicity and high yield. The reaction is typically conducted in large reactors under controlled temperature and pressure conditions to ensure optimal production efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form imidazole-2-carboxaldehyde. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form 2-(1H-Imidazol-1-yl)ethane. This reaction typically involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reaction with acyl chlorides can yield esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Acyl chlorides, bases like pyridine or triethylamine.

Major Products:

Oxidation: Imidazole-2-carboxaldehyde.

Reduction: 2-(1H-Imidazol-1-yl)ethane.

Substitution: Various esters and other substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-(1H-Imidazol-1-yl)ethanol serves as a versatile building block in organic synthesis. It is utilized to create more complex imidazole derivatives, which are critical in developing pharmaceuticals and agrochemicals.

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | Imidazole-2-carboxaldehyde | Potassium permanganate or chromium trioxide |

| Reduction | 2-(1H-Imidazol-1-yl)ethane | Lithium aluminum hydride or sodium borohydride |

| Substitution | Esters and other derivatives | Acyl chlorides with bases like pyridine |

Biological Applications

The compound has shown promising biological activities, particularly in the following areas:

Antimicrobial Activity:

Research indicates that derivatives exhibit significant antimicrobial properties against various pathogens, including fungi and bacteria. The hydroxyl group enhances membrane disruption in microbial cells.

Antiparasitic Activity:

A study demonstrated that certain derivatives have potent activity against Trypanosoma cruzi, with IC₅₀ values as low as 0.04 µM, outperforming conventional treatments like benznidazole.

Anticancer Properties:

In vitro studies have revealed that specific derivatives can induce apoptosis in cancer cell lines such as MCF cells, suggesting potential for anticancer drug development .

Neurotherapeutic Applications:

Preliminary studies suggest that compounds similar to this can inhibit dopamine reuptake, indicating potential use in treating ADHD and substance abuse disorders .

Industrial Applications

In the industrial sector, this compound is used as:

- A corrosion inhibitor.

- A component in the formulation of pharmaceuticals and agrochemicals.

Its stability and reactivity make it suitable for various formulations.

Case Study 1: Antiparasitic Efficacy

A comprehensive study evaluated the antiparasitic activity of imidazole derivatives against T. cruzi. The most active compound exhibited an IC₅₀ value significantly lower than existing treatments, highlighting its potential as a new therapeutic agent .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines demonstrated that certain derivatives of this compound induced apoptosis effectively. The structure-activity relationship indicated that modifications to the imidazole ring could enhance cytotoxic effects .

Wirkmechanismus

The mechanism of action of 2-(1H-Imidazol-1-yl)ethanol involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes and receptors, modulating their activity. The hydroxyl group in the compound allows it to form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

2-(1H-Imidazol-1-yl)ethanol can be compared with other similar compounds such as:

1-(2-Hydroxyethyl)imidazole: This compound is structurally similar but has different reactivity and applications.

2-(1H-Imidazol-1-yl)ethan-1-ol: Another closely related compound with similar chemical properties but distinct uses in research and industry.

Uniqueness: this compound is unique due to its specific combination of the imidazole ring and the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Biologische Aktivität

2-(1H-Imidazol-1-yl)ethanol is a biologically significant compound that has garnered attention for its diverse pharmacological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . It features an imidazole ring, which is known for its biological relevance, particularly in medicinal chemistry. The presence of the hydroxyl group enhances its ability to interact with biological targets through hydrogen bonding.

The biological activity of this compound can be attributed to its role as a ligand for various enzymes and receptors. The compound's mechanism involves:

- Enzyme Interaction : It modulates the activity of enzymes by binding to their active sites or allosteric sites.

- Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, particularly through dopamine reuptake inhibition, which is relevant in treating conditions like ADHD and substance abuse disorders .

- Antiparasitic Activity : Research indicates that derivatives of this compound exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have reported IC₅₀ values as low as 0.04 µM, demonstrating potent antiparasitic effects .

Anticonvulsant Properties

Studies have indicated that this compound derivatives possess anticonvulsant properties. These compounds show efficacy in models of epilepsy by protecting against seizures induced by pentylenetetrazole and other convulsants. The structure-activity relationship suggests that modifications to the imidazole ring enhance blood-brain barrier penetration and anticonvulsant activity .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Its derivatives are explored for their potential against various pathogens, including fungi and bacteria. The hydroxyl group contributes to its ability to disrupt microbial cell membranes.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound derivatives. In vitro assays revealed that certain derivatives can induce apoptosis in cancer cell lines, such as MCF cells, with IC₅₀ values indicating promising cytotoxic effects .

Study on Antiparasitic Activity

A comprehensive study evaluated the antiparasitic activity of various imidazole derivatives against T. cruzi. The most active compound exhibited an IC₅₀ value of 40 nM, significantly outperforming benznidazole, a standard treatment for Chagas disease .

Neurotherapeutic Applications

Research has shown that compounds similar to this compound can serve as neurotherapeutics due to their dopamine reuptake inhibition properties. Preliminary reports suggest effectiveness in managing symptoms associated with ADHD and substance abuse disorders .

Comparative Table of Biological Activities

| Activity Type | IC₅₀ Value (µM) | Reference Compound | Notes |

|---|---|---|---|

| Antiparasitic | 0.04 - 5.84 | Benznidazole | Active against T. cruzi |

| Anticonvulsant | Not specified | Phenytoin | Protects against pentylenetetrazole seizures |

| Antimicrobial | Varies | N/A | Effective against various pathogens |

| Anticancer | 25.72 | Doxorubicin | Induces apoptosis in MCF cell lines |

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(1H-Imidazol-1-yl)ethanol that influence its reactivity and biological activity?

The compound consists of an imidazole ring linked to an ethanol moiety via a methylene bridge. The imidazole ring provides a nucleophilic nitrogen site for hydrogen bonding and metal coordination, while the hydroxyl group in the ethanol moiety enables hydrogen bonding and derivatization (e.g., esterification). Substituents on the aromatic ring (e.g., halogens at positions 2 and 4) significantly modulate antifungal activity by altering electronic and steric properties .

Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?

A two-step approach is widely used:

- Step 1: React 2-bromo-1-arylethanones with imidazole in dimethylformamide (DMF) to form 2-(1H-imidazol-1-yl)-1-arylethanones.

- Step 2: Reduce the ketone intermediate using sodium borohydride (NaBH₄) in methanol to yield the alcohol derivative. Racemic mixtures can be resolved via chiral chromatography (e.g., Chiralpak OD column) .

Q. How is this compound typically characterized in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen atoms are placed in idealized positions, and thermal displacement parameters (Uiso) are constrained. This method ensures precise determination of bond lengths, angles, and molecular packing .

Advanced Research Questions

Q. How do enantiomers of this compound derivatives differ in biological activity?

Levorotatory enantiomers often exhibit superior antifungal activity compared to dextrorotatory forms. For example, (S)-enantiomers of biphenyl esters show 2–4× higher potency against Candida albicans than fluconazole. Enantiomeric resolution via chiral columns or asymmetric synthesis is critical for optimizing efficacy .

Q. What strategies address contradictions in reported antifungal activity of structurally similar derivatives?

Discrepancies arise from substituent positioning and steric effects. For instance, 2,4-dichlorophenyl derivatives may lack activity if bulky groups hinder target binding. Systematic SAR studies using isosteric replacements (e.g., fluorine for chlorine) and computational docking can resolve these issues .

Q. What environmental persistence and degradation pathways are associated with this compound derivatives?

Studies focus on hydrolytic stability and microbial degradation. The ethanol moiety facilitates hydrolysis under acidic/alkaline conditions, while the imidazole ring resists microbial breakdown. Advanced oxidation processes (e.g., UV/H2O2) are being explored to mitigate environmental persistence .

Q. How can multi-step synthesis of this compound derivatives be optimized for scalability?

Key improvements include:

- Using PEG600 as a phase-transfer catalyst in alkylation steps to enhance yield.

- Replacing toxic solvents (e.g., DMF) with acetonitrile or dioxane.

- Employing flow chemistry for continuous reduction (NaBH₄) and purification (flash chromatography) .

Q. What role does the "hydrophobic region D" play in enhancing antifungal activity of biphenyl esters?

Region D, introduced via esterification with biphenyl-4-carbonyl chloride, increases lipophilicity and membrane penetration. This region complements the active site of fungal cytochrome P450 enzymes (e.g., CYP51), improving binding affinity and inhibitory potency .

Q. Methodological Considerations

Q. How are racemic mixtures of this compound derivatives resolved for enantioselective studies?

Chiralpak OD columns (cellulose tris(3,5-dimethylphenylcarbamate)) are effective for preparative-scale separation. Mobile phases often use hexane/isopropanol (90:10) with 0.1% diethylamine. Purity is verified via circular dichroism (CD) and HPLC .

Q. What computational tools are used to predict the bioactivity of novel derivatives?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with fungal targets like CYP51. QSAR models incorporating Hammett constants (σ) and logP values predict activity trends, guiding synthetic prioritization .

Eigenschaften

IUPAC Name |

2-imidazol-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c8-4-3-7-2-1-6-5-7/h1-2,5,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSDWLOANMAILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058616 | |

| Record name | Imidazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-14-1 | |

| Record name | Imidazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYETHYL)IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y44AGE980 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.